molecular formula C12H15ClFN3 B12220743 N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12220743
M. Wt: 255.72 g/mol
InChI Key: JRHIYEOZRCAZRY-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C12H15ClFN3. This compound is characterized by the presence of a pyrazole ring substituted with a benzyl group and a 2-fluoroethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl chloride, 2-fluoroethyl bromide, and other electrophiles.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the pyrazole ring.

    Reduced Derivatives: Reduced forms of the pyrazole ring.

    Substituted Derivatives: Compounds with different substituents on the pyrazole ring.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(2-chloroethyl)pyrazol-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-benzyl-1-(2-bromoethyl)pyrazol-4-amine: Similar structure but with a bromine atom instead of a fluorine atom.

    N-benzyl-1-(2-iodoethyl)pyrazol-4-amine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c13-6-7-16-10-12(9-15-16)14-8-11-4-2-1-3-5-11;/h1-5,9-10,14H,6-8H2;1H

InChI Key

JRHIYEOZRCAZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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